1-(4-Bromophenyl)-2-hydroxyethan-1-one
Overview
Description
1-(4-Bromophenyl)-2-hydroxyethan-1-one is an organic compound with the molecular formula C8H7BrO2 It is a derivative of acetophenone, where the phenyl ring is substituted with a bromine atom at the para position and a hydroxyl group at the alpha position
Scientific Research Applications
1-(4-Bromophenyl)-2-hydroxyethan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
While specific safety data for 1-(4-Bromophenyl)-2-hydroxyethan-1-one is not available, related compounds such as 4-Bromophenol are considered hazardous. They may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Future Directions
The future directions for the study of 1-(4-Bromophenyl)-2-hydroxyethan-1-one and related compounds could involve further exploration of their synthesis, structural properties, and potential biological activities. Given the diverse biological activities of related compounds, there may be potential for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s worth noting that compounds with similar structures have been known to interact with their targets through various mechanisms, such as inhibiting or activating the target, or binding to the target and modulating its function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as the activation or inhibition of certain cellular processes .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects, depending on their targets and the nature of their interaction with these targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(4-Bromophenyl)-2-hydroxyethan-1-one. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with its targets .
Biochemical Analysis
Biochemical Properties
It is known that bromophenyl compounds can interact with various enzymes and proteins . For instance, 4-Bromophenylacetic acid, a related compound, has been found to interact with aspartic acid in plant protoplasts to form 4-bromophenylacetyl-L-aspartic acid .
Cellular Effects
The effects of 1-(4-Bromophenyl)-2-hydroxyethan-1-one on cells and cellular processes are not well-documented. Related compounds have shown effects on cellular function. For example, a pyrazoline derivative containing a 4-bromophenyl group has been found to affect the activity of acetylcholinesterase (AChE) in the brain of alevins, leading to behavioral changes and impaired body movement .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-established. Bromophenyl compounds are known to participate in electrophilic aromatic substitution reactions . In these reactions, the bromine atom on the phenyl ring can act as an electrophile, reacting with nucleophiles in other molecules .
Temporal Effects in Laboratory Settings
Information on the temporal effects of this compound in laboratory settings is limited. It is known that bromophenyl compounds can undergo various reactions over time, including electrophilic aromatic substitution .
Dosage Effects in Animal Models
There is currently limited information available on the dosage effects of this compound in animal models. Related compounds have shown varying effects at different dosages. For instance, a pyrazoline derivative containing a 4-bromophenyl group showed antileishmanial and antimalarial activities at certain dosages .
Metabolic Pathways
Bromophenyl compounds are known to participate in various reactions, including electrophilic aromatic substitution, which could potentially involve various enzymes and cofactors .
Transport and Distribution
Information on the transport and distribution of this compound within cells and tissues is currently limited. Bromophenyl compounds are known to be soluble in various organic solvents, suggesting they could potentially be transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Related compounds have been found to localize in specific subcellular compartments. For instance, a conjugate of bis[((4-bromophenyl)amino)quinazoline], an EGFR-TK ligand, with a fluorescent Ru(II)-bipyridine complex, exhibited specific subcellular localization in mitochondria .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromophenyl)-2-hydroxyethan-1-one can be synthesized through several methods. One common approach involves the bromination of acetophenone followed by hydroxylation. The bromination is typically carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The hydroxylation step can be achieved using a base such as sodium hydroxide or potassium hydroxide in an aqueous medium.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)-2-hydroxyethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: 1-(4-Bromophenyl)-2-oxoethan-1-one.
Reduction: 1-(4-Bromophenyl)-2-hydroxyethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
4-Bromophenylacetic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
4-Bromophenylacetone: Similar structure but with a ketone group instead of a hydroxyl group.
4-Bromophenylethanol: Similar structure but with an alcohol group instead of a hydroxyl group.
Uniqueness
1-(4-Bromophenyl)-2-hydroxyethan-1-one is unique due to the presence of both a bromine atom and a hydroxyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
1-(4-bromophenyl)-2-hydroxyethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,10H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGROGLJVXNYNQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334412 | |
Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3343-45-1 | |
Record name | 1-(4-Bromophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-bromophenyl)-2-hydroxyethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.